4,6-Bis((2-chlorobenzyl)thio)cinnoline
Description
Molecular Architecture and Bonding Configuration
The compound (C₂₂H₁₆Cl₂N₂S₂) has a molecular weight of 443.41 g/mol and a density of 1.42 g/cm³. Its structure comprises:
- A cinnoline ring system (a bicyclic structure with two fused benzene rings and two nitrogen atoms at positions 1 and 2).
- Two 2-chlorobenzylthio groups (-S-CH₂-C₆H₄-Cl) attached at positions 4 and 6 of the cinnoline core.
The bonding configuration involves:
- Thioether linkages : Sulfur atoms bridge the cinnoline ring and benzyl groups via single covalent bonds.
- Chlorine substituents : Positioned ortho to the benzylthio groups on the aromatic rings.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆Cl₂N₂S₂ |
| Molecular Weight | 443.41 g/mol |
| Boiling Point | 624.8°C at 760 mmHg |
| Flash Point | 331.7°C |
| LogP (Partition Coefficient) | 7.52 |
The SMILES representation is:ClC1=CC=CC=C1CSC2=CC3=C(SCC4=CC=CC=C4Cl)C=NN=C3C=C2.
Crystallographic Analysis and Conformational Studies
No direct crystallographic data (e.g., X-ray diffraction results) are available in the provided sources. However, indirect insights include:
- Density : 1.42 g/cm³ suggests a tightly packed molecular arrangement.
- Conformational rigidity : The planar cinnoline core and bulky 2-chlorobenzylthio groups likely restrict rotational freedom, favoring a fixed spatial arrangement.
Comparative analysis with simpler cinnoline derivatives (e.g., unsubstituted cinnoline) indicates that sulfur and chlorine substituents increase molecular polarity and van der Waals interactions, influencing solid-state packing.
Comparative Isomerism Analysis with Related Cinnoline Derivatives
The compound’s isomerism is influenced by its substitution pattern:
Table 2: Tautomeric Behavior Comparison
Key differences:
- Electronic effects : The electron-withdrawing chlorine atoms and sulfur linkages in 4,6-bis((2-chlorobenzyl)thio)cinnoline stabilize the structure, unlike hydroxyl or amino derivatives, which exhibit tautomerism.
- Steric effects : Bulky substituents at positions 4 and 6 hinder resonance-assisted proton shifts seen in simpler cinnoline analogs.
Properties
CAS No. |
6957-47-7 |
|---|---|
Molecular Formula |
C22H16Cl2N2S2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4,6-bis[(2-chlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-19-7-3-1-5-15(19)13-27-17-9-10-21-18(11-17)22(12-25-26-21)28-14-16-6-2-4-8-20(16)24/h1-12H,13-14H2 |
InChI Key |
HXTRNHWXLRJMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((2-chlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline derivatives with 2-chlorobenzylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((2-chlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis((2-chlorobenzyl)thio)cinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,6-Bis((2-chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Cinnoline Derivatives with Varied Halogen Substitutions
The compound’s closest analogs include cinnoline derivatives with dichlorobenzyl or fluorinated substituents (Table 1).
Table 1: Structural Comparison of Halogen-Substituted Cinnoline Derivatives
Key Observations :
- Electron Effects: The 2-chlorobenzyl group in 6957-45-5 provides ortho-substitution, which may hinder rotation and stabilize the molecule via resonance.
- Bioactivity Implications : Fluorine substitution (1683-34-7) could modulate metabolic stability compared to chlorine, as seen in other pharmaceuticals .
Thioether Variations in Cinnoline Derivatives
Replacing chlorobenzylthio groups with simpler thioethers alters physicochemical properties:
Table 2: Thioether Substituent Effects
Key Observations :
Non-Cinnoline Thioether Compounds
Comparisons with non-cinnoline thioethers highlight core structural influences:
Table 3: Thioethers with Different Cores
Key Observations :
- Flexibility vs. Rigidity: Linear butane derivatives (142868-93-7) offer conformational flexibility, whereas cinnoline derivatives are rigid, favoring interactions with planar biological targets (e.g., enzyme active sites) .
- Stability: Ether-linked thioethers (648-59-9) may exhibit lower thermal stability compared to aromatic cinnoline systems .
Research Findings and Hypotheses
- Fungicidal Potential: Structural parallels to bis(hetero)aryl thioethers in fungicidal patents (e.g., Bayer’s EP filings) suggest 4,6-Bis((2-chlorobenzyl)thio)cinnoline could inhibit fungal enzymes via thioether-mediated electron transfer .
- Toxicity Considerations: Chlorinated thioethers like 1,4-bis[(2-chloroethyl)thio]butane are associated with alkylating properties, raising concerns about genotoxicity; similar evaluations are needed for cinnoline analogs .
Biological Activity
4,6-Bis((2-chlorobenzyl)thio)cinnoline is a synthetic compound characterized by a unique structure that includes a cinnoline core with two 2-chlorobenzylthio substituents. This compound has garnered attention due to its significant biological activities, which include enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₄Cl₂N₂S₂
- Molecular Weight : Approximately 421.4 g/mol
The compound's structure contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.
Biological Activity
Research indicates that 4,6-Bis((2-chlorobenzyl)thio)cinnoline exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, suggesting potential therapeutic applications.
- Antiparasitic Activity : Preliminary studies indicate that 4,6-Bis((2-chlorobenzyl)thio)cinnoline may possess antiparasitic properties.
- Calcium Channel Antagonism : The compound has been noted for its activity as a calcium channel antagonist, which could have implications for cardiovascular health.
- Anticancer Potential : There is emerging evidence that this compound may exhibit cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Studies
A study conducted on the enzyme inhibition properties of 4,6-Bis((2-chlorobenzyl)thio)cinnoline revealed its potential to inhibit enzymes linked to cancer progression. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.
Antiparasitic Activity
Research into the antiparasitic effects of the compound showed promising results against certain parasites. In vitro tests indicated that the compound could inhibit the growth of parasitic organisms, suggesting its potential use in treating parasitic infections.
Calcium Channel Antagonism
The calcium channel antagonistic properties of 4,6-Bis((2-chlorobenzyl)thio)cinnoline were evaluated in a series of pharmacological assays. Results indicated that the compound could effectively block calcium channels, which is beneficial in managing conditions like hypertension and arrhythmias.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,6-Bis((2-chlorobenzyl)thio)cinnoline, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4,6-Dichlorocinnoline | Precursor for synthesis | Moderate enzyme inhibition |
| 4,6-Dimethylcinnoline | Different substituents; distinct properties | Limited anticancer activity |
| 4,6-Diphenylcinnoline | Contains phenyl groups; altered reactivity | Lower cytotoxicity |
The uniqueness of 4,6-Bis((2-chlorobenzyl)thio)cinnoline lies in its specific benzylthio substituents which impart unique reactivity and biological activity compared to other cinnoline derivatives.
Q & A
Q. What are the recommended synthetic routes for 4,6-Bis((2-chlorobenzyl)thio)cinnoline, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between cinnoline derivatives and 2-chlorobenzyl thiols. To optimize efficiency:
- Use factorial design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design (temperature: 60–100°C, solvent: DMF/THF, molar ratio: 1:2–1:3) can identify interactions between variables .
- Monitor reaction progress via HPLC or GC-MS to track intermediate formation and byproduct generation .
- Reference computational reaction path searches (e.g., quantum chemical calculations) to predict favorable conditions .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- X-ray crystallography is ideal for confirming molecular geometry, as demonstrated for structurally similar thiophene-quinoxaline derivatives .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms the absence of unreacted precursors. Use deuterated DMSO for solubility challenges .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing chlorinated analogs .
Q. How should researchers handle stability and reactivity concerns during storage and experimentation?
Methodological Answer:
- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of thioether bonds .
- Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts (e.g., HCl gas) .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .
Q. What safety protocols are critical when working with this compound?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) (nitrile gloves, lab coats, safety goggles) to minimize inhalation or dermal exposure .
- Implement emergency wash stations and pre-plan spill containment (e.g., adsorbent materials for organic solvents) .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms and electronic properties?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map reaction pathways (e.g., transition states for thiol substitution) and predict regioselectivity .
- Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with redox behavior, aiding in applications like sensor design .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Conduct meta-analysis of existing datasets to identify variables (e.g., cell line specificity, assay conditions) causing discrepancies.
- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and standardize protocols (e.g., IC50 determination under identical pH/temperature) .
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?
Methodological Answer:
Q. What experimental designs are optimal for studying synergistic effects in multi-component systems?
Methodological Answer:
Q. How can degradation pathways be mapped under environmental or biological conditions?
Methodological Answer:
Q. What advanced statistical methods address data variability in high-throughput screening?
Methodological Answer:
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
